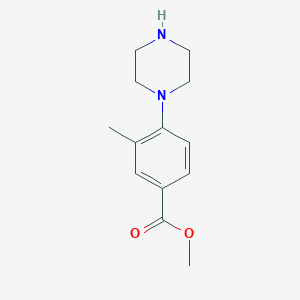
Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester is an organic compound with the molecular formula C13H18N2O2 It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester typically involves the esterification of 3-methyl-4-(piperazin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted piperazine derivatives.
科学研究应用
Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its piperazine moiety.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
Methyl 3-fluoro-4-(piperazin-1-yl)benzoate: Similar structure with a fluorine atom substitution.
Methyl 3-(piperazin-1-yl)benzoate: Lacks the methyl group on the benzoate ring.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of an ester.
Uniqueness
Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester is unique due to the presence of both a methyl group and a piperazine ring, which can confer specific chemical and biological properties. This combination of functional groups can enhance the compound’s reactivity and potential as a pharmaceutical intermediate.
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
methyl 3-methyl-4-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C13H18N2O2/c1-10-9-11(13(16)17-2)3-4-12(10)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |
InChI 键 |
PHWXZIFYNWVOLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)OC)N2CCNCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
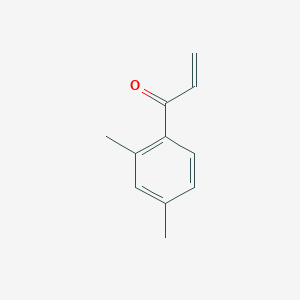
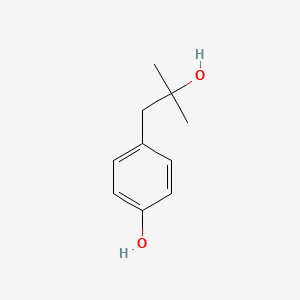
![6,7,8,9-Tetrahydro-1H-benzo[g]indole](/img/structure/B8697999.png)

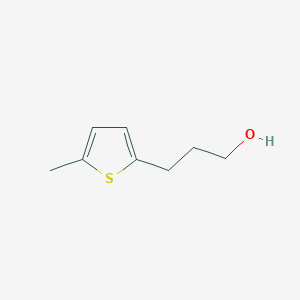
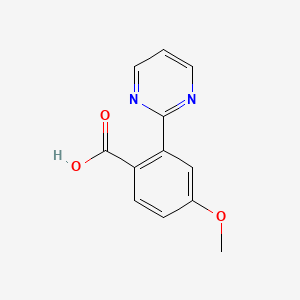
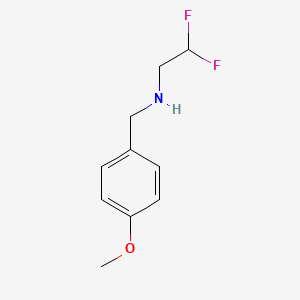
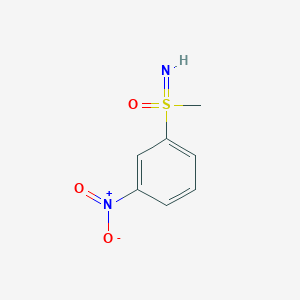
![N-[2-(4-chlorophenyl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B8698036.png)
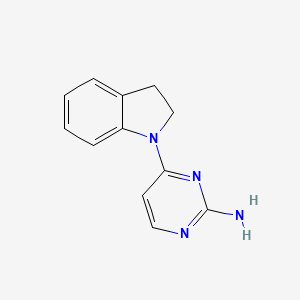
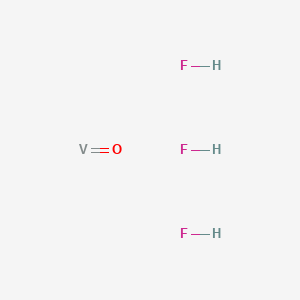
![6-Methylpyrazolo[5,1-b]thiazol-7-amine](/img/structure/B8698043.png)
![N-[4-(hydroxymethyl)phenyl]acrylamide](/img/structure/B8698051.png)

